Fmoc-DL-asu-oh

CAS No.:

Cat. No.: VC13358786

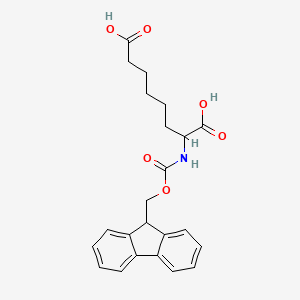

Molecular Formula: C23H25NO6

Molecular Weight: 411.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H25NO6 |

|---|---|

| Molecular Weight | 411.4 g/mol |

| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)octanedioic acid |

| Standard InChI | InChI=1S/C23H25NO6/c25-21(26)13-3-1-2-12-20(22(27)28)24-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,1-3,12-14H2,(H,24,29)(H,25,26)(H,27,28) |

| Standard InChI Key | IMAOCPQKEUWDNC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCCC(=O)O)C(=O)O |

Introduction

Structural Elucidation & Chemical Properties

Molecular Architecture

Fmoc-DL-Asu-OH, systematically named (2R/S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)octanedioic acid, features a C23H25NO6 formula . The SMILES string C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCCC(=O)O)C(=O)O delineates its stereochemistry, with the Fmoc group attached to the α-amino position and an octanedioic acid side chain . The D/L designation indicates racemic mixtures, though enantiopure forms (Fmoc-L-Asu-OH and Fmoc-D-Asu-OH) are typically synthesized via asymmetric alkylation .

Table 1: Predicted Collision Cross-Section (CCS) Values for Fmoc-D-Asu-OH Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 412.17546 | 197.6 |

| [M+Na]+ | 434.15740 | 204.6 |

| [M+NH4]+ | 429.20200 | 201.7 |

| [M-H]- | 410.16090 | 196.6 |

Chirality & Stereochemical Integrity

Chiral HPLC analyses of Fmoc-L-Asu(NHOtBu)-OH and Fmoc-D-Asu(NHOtBu)-OH confirm enantiomeric excess >99% when synthesized via nickel(II) Schiff base alkylation . This method prevents racemization during Fmoc protection, critical for maintaining peptide backbone stereochemistry in SPIs .

Synthetic Methodologies

Asymmetric Alkylation Route

The synthesis begins with nickel(II) Schiff base complex 1, alkylated using bromoalkyl ketones (e.g., 7-bromoheptan-2-one) to introduce the side chain . Decomplexation with 8-hydroxyquinoline liberates the free amino acid, followed by Fmoc protection using N-fluorenylmethoxycarbonyloxysuccinimide (98% yield) .

Table 2: Key Synthetic Steps & Yields

| Step | Reagent/Conditions | Yield (%) |

|---|---|---|

| Alkylation | Ni(II) complex, K2CO3 | 85 |

| Decomplexation | 8-Hydroxyquinoline, HCl | 90 |

| Fmoc Protection | Fmoc-OSu, NaHCO3 | 98 |

Solid-Phase Peptide Synthesis (SPPS) Integration

Fmoc-DL-Asu-OH’s compatibility with Fmoc/tBu SPPS enables direct incorporation into peptides. Microwave-assisted synthesis on Rink Amide resin produces SPIs like H3K27Asu (residues 23–29), achieving 29% yield post-HPLC purification . Cleavage with TFA/TIPS/DCM (98:1:1) for 24h minimizes hydroxamate hydrolysis .

Biological Applications & HDAC Inhibition

Mechanism of HDAC Binding

The octanedioic acid side chain mimics acetyllysine’s C8 spacing, positioning the zinc-binding group (ZBG) optimally in HDAC active sites . In NuRD complex inhibition, peptide 11 (IC50 = 390 nM) uses L-Asu(NHOtBu) to coordinate Zn²⁺ in HDAC1, disrupting MTA1-RBBP4 interactions .

Selectivity & SPI Libraries

Comparative studies show ketone-based ZBGs (e.g., Fmoc-Aon-OH) exhibit lower affinity than hydroxamates, guiding selectivity profiling . µSPOT arrays functionalized with Fmoc-Asuha(Bu)-OH enable high-throughput HDAC isozyme screening, revealing KDAC6 selectivity (Kd = 2.1 µM) .

Analytical Characterization

Chiral HPLC Validation

Enantiopurity is assessed using Chiralpak IA columns (hexane:isopropanol:TFA, 85:15:0.1), with retention times of 12.1 min (L) and 14.3 min (D) .

Comparative Analysis with Analogues

Side Chain Length Optimization

SPIs with C7 (Aon) and C9 (Aod) side chains show reduced potency (IC50 > 1 µM), validating C8’s superiority in HDAC1 binding .

ZBG Modifications

Replacing hydroxamates with thiols (e.g., Fmoc-Asu(SH)-OH) decreases inhibition 10-fold, underscoring hydroxamate’s Zn²⁺ chelation efficiency .

Challenges & Limitations

Hydroxamate Stability

Prolonged TFA exposure (>24h) hydrolyzes tBu-protected hydroxamates, necessitating strict cleavage control .

Scalability vs. Cost

Future Directions

SPI Library Expansion

Combinatorial SPPS using Fmoc-DL-Asu-OH variants could yield HDAC6/8-selective inhibitors, leveraging isoform-specific ZBG interactions .

Prodrug Strategies

Esterification of C-terminal carboxylic acids may enhance SPI bioavailability, addressing current cell permeability limitations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume